Cas no 1396749-53-3 (1-(3-fluoro-4-methoxybenzenesulfonyl)-4-(thiophen-2-yl)piperidine)

1-(3-Fluoro-4-methoxybenzenesulfonyl)-4-(thiophen-2-yl)piperidine is a sulfonamide-based piperidine derivative featuring a fluorinated methoxybenzenesulfonyl group and a thiophene substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for bioactive molecules. The presence of the fluorine atom enhances metabolic stability and binding affinity, while the thiophene moiety contributes to electronic diversity, making it suitable for structure-activity relationship studies. Its well-defined molecular structure allows for precise modifications, facilitating applications in drug discovery, particularly in targeting central nervous system (CNS) or enzyme inhibition pathways. The compound is typically used in preclinical research for its balanced physicochemical properties and synthetic versatility.
1-(3-fluoro-4-methoxybenzenesulfonyl)-4-(thiophen-2-yl)piperidine structure
1396749-53-3 structure
Product Name:1-(3-fluoro-4-methoxybenzenesulfonyl)-4-(thiophen-2-yl)piperidine
CAS No:1396749-53-3
MF:C16H18FNO3S2
MW:355.447425365448
CID:5750271
PubChem ID:71786919
Update Time:2025-06-08

1-(3-fluoro-4-methoxybenzenesulfonyl)-4-(thiophen-2-yl)piperidine Chemical and Physical Properties

Names and Identifiers

    • VU0534690-1
    • AKOS024535730
    • 1-((3-fluoro-4-methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine
    • F6184-0284
    • 1396749-53-3
    • 1-(3-fluoro-4-methoxyphenyl)sulfonyl-4-thiophen-2-ylpiperidine
    • 1-(3-fluoro-4-methoxybenzenesulfonyl)-4-(thiophen-2-yl)piperidine
    • Inchi: 1S/C16H18FNO3S2/c1-21-15-5-4-13(11-14(15)17)23(19,20)18-8-6-12(7-9-18)16-3-2-10-22-16/h2-5,10-12H,6-9H2,1H3
    • InChI Key: ZKPGAGPFDDLVHZ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=C(C=1)F)OC)(N1CCC(C2=CC=CS2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 355.07121395g/mol
  • Monoisotopic Mass: 355.07121395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 488
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 83.2Ų

1-(3-fluoro-4-methoxybenzenesulfonyl)-4-(thiophen-2-yl)piperidine Pricemore >>

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Additional information on 1-(3-fluoro-4-methoxybenzenesulfonyl)-4-(thiophen-2-yl)piperidine

Introduction to 1-(3-fluoro-4-methoxybenzenesulfonyl)-4-(thiophen-2-yl)piperidine (CAS No. 1396749-53-3)

1-(3-fluoro-4-methoxybenzenesulfonyl)-4-(thiophen-2-yl)piperidine, identified by its CAS number 1396749-53-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonyl-piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural composition of this molecule incorporates key functional groups, including a fluoro-substituted aromatic ring, a methoxy group, and a sulfonyl-piperidine core, which collectively contribute to its unique chemical properties and biological relevance.

The fluoro-substituent at the 3-position of the aromatic ring is a critical feature that influences the electronic and steric properties of the molecule. Fluorine atoms are known to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles in drug candidates. In contrast, the methoxy group at the 4-position provides additional electronic modulation and can participate in hydrogen bonding interactions, further enhancing the compound's interaction with biological targets. The presence of a sulfonyl-piperidine moiety serves as a privileged scaffold in drug design, particularly for targeting neurological and inflammatory disorders due to its ability to interact with various protein receptors.

Recent advancements in medicinal chemistry have highlighted the importance of sulfonyl-piperidine derivatives in developing novel therapeutics. The combination of the fluoro-4-methoxybenzenesulfonyl group with a thiophen-2-yl substituent on the piperidine ring creates a highly versatile structure that can be further modified to optimize pharmacological properties. This compound has been extensively studied for its potential role in modulating enzyme activity and receptor binding, making it a promising candidate for further investigation in drug discovery.

In particular, research has demonstrated that derivatives of this class exhibit significant activity against enzymes involved in pain signaling, inflammation, and neurodegenerative diseases. The sulfonyl-piperidine core is known to interact with ATP-binding sites of enzymes such as kinases and phosphodiesterases, while the aromatic rings provide additional binding interactions through hydrophobic and π-stacking effects. The thiophen-2-yl group further enhances solubility and bioavailability, making it an attractive moiety for drug development.

One of the most compelling aspects of 1-(3-fluoro-4-methoxybenzenesulfonyl)-4-(thiophen-2-yl)piperidine is its potential application in addressing unmet medical needs. Current research indicates that this compound may exhibit inhibitory effects on targets associated with metabolic disorders, cancer, and autoimmune diseases. The structural features of this molecule allow it to selectively interact with disease-related proteins while minimizing off-target effects. This selectivity is crucial for developing safe and effective therapeutic agents.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework efficiently. The introduction of fluorine atoms often requires specialized techniques such as electrochemical fluorination or metal-halogen exchange reactions to achieve regioselectivity.

The pharmacological profile of 1-(3-fluoro-4-methoxybenzenesulfonyl)-4-(thiophen-2-yl)piperidine has been evaluated through in vitro assays that measure enzyme inhibition and receptor binding affinity. Preliminary results suggest that this compound demonstrates potent activity against several key targets relevant to human health. For instance, studies have shown that it may inhibit enzymes involved in pain pathways by interacting with transient receptor potential (TRP) channels or modulate inflammatory responses through inhibition of cyclooxygenase (COX) enzymes.

The use of computational modeling techniques has further enhanced our understanding of how this compound interacts with biological targets at the molecular level. Molecular docking studies have revealed that the fluoro-substituted aromatic ring and sulfonyl-piperidine core fit snugly into binding pockets of target proteins, forming multiple hydrogen bonds and hydrophobic interactions. These interactions are critical for achieving high affinity and specificity.

Future research directions for 1-(3-fluoro-4-methoxybenzenesulfonyl)-4-(thiophen-2-yl)piperidine include exploring its potential as a lead compound for drug development programs. By leveraging structure-based drug design principles, chemists can modify specific functional groups to enhance potency, selectivity, and pharmacokinetic properties. Additionally, preclinical studies are needed to assess its safety profile and efficacy in animal models before moving into human clinical trials.

The impact of fluorine substitution on medicinal chemistry cannot be overstated. Fluorinated compounds often exhibit improved pharmacological properties compared to their non-fluorinated counterparts due to changes in lipophilicity, metabolic stability, and receptor binding affinity. The strategic placement of fluorine atoms can fine-tune these properties, making fluorinated sulfonyl-piperidines particularly valuable in drug discovery efforts.

In conclusion,1-(3-fluoro-4-methoxybenzenesulfonyl)-4-(thiophen-2-yl)piperidine (CAS No. 1396749-53-3) represents a promising candidate for therapeutic development with significant potential in addressing various human diseases. Its unique structural features, combined with its demonstrated biological activity, make it an attractive subject for further research in pharmaceutical chemistry. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in shaping the future of medicine.

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